N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c17-13-4-1-3-12(11-13)16(20)18-14-5-7-15(8-6-14)19-9-2-10-23(19,21)22/h1,3-8,11H,2,9-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXCMAXRXVAKDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
The pyrazole core () lacks sulfone groups but shares planar geometry, influencing packing in crystal lattices .
Substituent Effects :
- Fluorine at the 3-position (target compound and ) may enhance binding affinity compared to 3-methoxy () due to electronegativity and steric effects.
- tert-butyl () vs. isothiazolidine dioxide : The latter’s polar sulfone group could improve aqueous solubility but reduce blood-brain barrier penetration.
Pharmacological and Biochemical Profiles
While direct data for the target compound are unavailable, insights can be extrapolated from analogs:
- ZAC Modulation : The thiazole-based analog () is a ZAC antagonist, suggesting that the target compound’s isothiazolidine moiety might similarly interact with ion channels, albeit with modified potency due to structural differences .
- Metabolic Stability : Fluorinated benzamides generally exhibit slower hepatic clearance compared to methoxy or methylsulfanyl derivatives (e.g., and ), as fluorine resists oxidative metabolism .
Crystallographic and Conformational Studies
Q & A
Q. What are the key steps and reaction conditions for synthesizing N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the isothiazolidinone ring via cyclization of a thioamide precursor with sulfur dioxide and an oxidizing agent under controlled pH and temperature (e.g., 60–80°C, aqueous/organic solvent mix) .
- Step 2 : Amidation of the intermediate with 3-fluorobenzoyl chloride using a base like triethylamine in anhydrous dimethylformamide (DMF) at room temperature .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for high purity (>95%) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and amide bond formation .
- Infrared Spectroscopy (IR) : Detection of sulfone (SO) stretching vibrations (~1300 cm) and carbonyl (C=O) groups (~1680 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validation of molecular formula (e.g., CHFNOS) .
Q. What functional groups dominate its reactivity, and how do they influence biological activity?
Key groups include:
- 3-Fluorobenzamide : Enhances lipophilicity and potential π-π stacking with protein targets .
- 1,1-Dioxidoisothiazolidine : Sulfone group stabilizes ring conformation and may participate in hydrogen bonding with enzymes like kinases .
- Aromatic phenyl rings : Facilitate hydrophobic interactions in binding pockets .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Catalyst screening : Test palladium-based catalysts for amidation efficiency .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and reduce side reactions .
- Temperature control : Maintain <80°C during cyclization to prevent sulfone degradation .
Q. What strategies are used to identify and validate biological targets of this compound?
- Kinase inhibition assays : Screen against panels of recombinant kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts upon compound binding .
- Molecular docking : Model interactions with ATP-binding pockets using software like AutoDock Vina, guided by X-ray crystallography data from analogs .
Q. How to address contradictions in reported biological activity data across studies?
- Batch purity validation : Re-test compound purity via HPLC and adjust for trace impurities (<1%) that may skew results .
- Cell line specificity : Compare activity in primary vs. immortalized cells (e.g., HEK293 vs. patient-derived cancer cells) to identify context-dependent effects .
- Dose-response profiling : Establish IC curves under standardized conditions (e.g., 48-hour exposure, serum-free media) .
Q. What computational approaches predict its metabolic stability and toxicity?
- In silico ADMET : Use tools like SwissADME to estimate permeability (LogP), cytochrome P450 interactions, and hERG channel inhibition .
- Molecular dynamics simulations : Analyze sulfone group stability in liver microsome models to predict oxidation pathways .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability) .
- pH-dependent stability : Test solubility and degradation in buffers (pH 3–10) over 72 hours; sulfone groups degrade faster in acidic conditions .
Q. What comparative analyses differentiate this compound from structural analogs (e.g., nitro or methyl derivatives)?
- SAR studies : Replace the 3-fluoro group with chloro or methoxy groups and compare IC values in kinase assays .
- Crystallographic comparisons : Overlay X-ray structures to assess conformational changes in the isothiazolidinone ring .
Notes
- Avoid commercial sources (e.g., BenchChem) as per guidelines.
- Structural analogs (e.g., 4-nitro or 4-methyl derivatives) provide indirect insights where direct data is limited .
- Methodological rigor in synthesis and characterization is critical to replicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
